molecular formula C24H31N3O4 B244097 N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methoxyphenoxy)acetamide

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B244097
M. Wt: 425.5 g/mol
InChI Key: PCKOCLGNKFUGEH-UHFFFAOYSA-N
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Description

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound with the molecular formula C23H29N3O3. This compound is known for its unique chemical structure, which includes a piperazine ring, a phenyl group, and a methoxyphenoxy acetamide moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the piperazine ring.

    Introduction of the Dimethylpropanoyl Group: The dimethylpropanoyl group is added via an acylation reaction using an appropriate acyl chloride or anhydride.

    Formation of the Methoxyphenoxy Acetamide Moiety: The final step involves the reaction of the intermediate compound with 4-methoxyphenol and chloroacetyl chloride under basic conditions to form the methoxyphenoxy acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.

    Continuous Flow Reactors: Employed for large-scale production, providing consistent product quality and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperazine rings, where nucleophiles replace halogen atoms or other leaving groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Receptors: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Inhibit Enzymes: The compound may inhibit the activity of certain enzymes, leading to altered metabolic pathways and cellular functions.

    Modulate Gene Expression: It can influence the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methoxyphenoxy)acetamide can be compared with other similar compounds to highlight its uniqueness:

    N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-fluorobenzamide: This compound has a fluorine atom on the benzamide ring, which may alter its chemical reactivity and biological activity.

    N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide: Similar structure but with different substituents on the benzamide ring, leading to variations in its properties and applications.

    N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methylbenzamide:

Properties

Molecular Formula

C24H31N3O4

Molecular Weight

425.5 g/mol

IUPAC Name

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C24H31N3O4/c1-24(2,3)23(29)27-15-13-26(14-16-27)19-7-5-18(6-8-19)25-22(28)17-31-21-11-9-20(30-4)10-12-21/h5-12H,13-17H2,1-4H3,(H,25,28)

InChI Key

PCKOCLGNKFUGEH-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

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